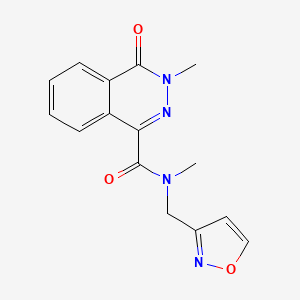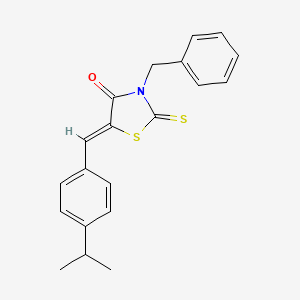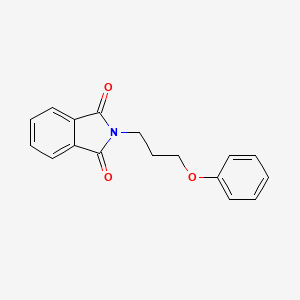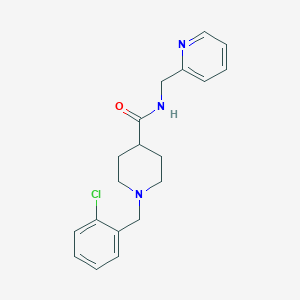![molecular formula C22H19N3O3S B5131516 N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide is a chemical compound that belongs to the phenothiazine class of compounds. This compound has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. The purpose of
Wissenschaftliche Forschungsanwendungen
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have potent neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
The mechanism of action of N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide is not fully understood. However, it is believed to act by modulating various signaling pathways in the brain, including the Nrf2-ARE pathway, the PI3K-Akt pathway, and the MAPK/ERK pathway. These pathways are involved in various cellular processes such as oxidative stress, inflammation, and apoptosis, which are all implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide has been shown to have a number of biochemical and physiological effects. These include the induction of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, the promotion of neurite outgrowth, and the enhancement of synaptic plasticity. These effects are thought to underlie the neuroprotective and neuroregenerative properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide in lab experiments is its potent neuroprotective and neuroregenerative properties. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide. These include:
1. Further elucidation of the mechanism of action of this compound, particularly with regard to its effects on various signaling pathways in the brain.
2. Development of more effective methods for administering this compound in vivo, such as the use of nanoparticle-based delivery systems.
3. Evaluation of the efficacy of this compound in pre-clinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
4. Investigation of the potential side effects and toxicity of this compound, particularly with regard to its long-term use.
5. Development of more potent analogs of this compound with improved solubility and bioavailability.
Conclusion:
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide is a promising compound for scientific research applications, particularly in the field of neuroscience. This compound has potent neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully elucidate the mechanism of action of this compound and to develop more effective methods for administering it in vivo.
Synthesemethoden
The synthesis of N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide involves the reaction of 2-(4-methoxyphenyl)acetic acid hydrazide with 10-chloro-10H-phenothiazine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound.
Eigenschaften
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]phenothiazine-10-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-16-12-10-15(11-13-16)14-21(26)23-24-22(27)25-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)25/h2-13H,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISVSIKBKDQALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5131439.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)

![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)


![5,7-diisopropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5131548.png)